molecular formula C15H23NS B14422246 (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine CAS No. 81158-72-7

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine

Cat. No.: B14422246
CAS No.: 81158-72-7
M. Wt: 249.4 g/mol
InChI Key: UMHRCOJPJDEDKZ-UONOGXRCSA-N
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Description

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.

    (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.

Uniqueness

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

81158-72-7

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine

InChI

InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1

InChI Key

UMHRCOJPJDEDKZ-UONOGXRCSA-N

Isomeric SMILES

CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C

Canonical SMILES

CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C

Origin of Product

United States

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